N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-7-8-12(2)15(9-11)17-20-21-18(23-17)19-16(22)13-5-4-6-14(10-13)24-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKDGQCNNNBQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylphenyl and methylsulfanylbenzamide groups. One common method involves the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with an appropriate acid chloride to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties. N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has been investigated for its ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of oxadiazoles can inhibit cell proliferation and promote programmed cell death through caspase activation pathways .
- Antimicrobial Properties
Biochemical Applications
-
Enzyme Inhibition
- This compound has been studied as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise in inhibiting phosphodiesterases (PDEs), which play a critical role in cellular signaling and are implicated in various diseases including cancer and neurodegenerative disorders .
- Neuroprotective Effects
Material Science Applications
- Polymer Chemistry
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation |
| Antimicrobial | Effective against various bacterial strains; low MIC values reported |
| Enzyme Inhibition | Inhibits phosphodiesterases; potential therapeutic applications |
| Neuroprotective | Reduces oxidative stress; modulates apoptotic pathways |
Table 2: Case Studies on Anticancer Activity
Mechanism of Action
The mechanism by which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in cancer therapy, the compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting angiogenesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and compounds with similar structural motifs, such as:
- N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
- N-2,5-Dimethylphenylthioureido acid derivatives
Uniqueness
What sets N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide apart is its specific substitution pattern and the presence of both the oxadiazole and methylsulfanylbenzamide groups, which contribute to its unique chemical and biological properties .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities supported by research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring and a methylsulfanyl group attached to a benzamide structure. Its molecular formula is , with a molecular weight of approximately 321.4 g/mol. The oxadiazole moiety contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Attachment of Functional Groups : The methylsulfanyl and dimethylphenyl groups are introduced via nucleophilic substitution reactions.
Biological Activities
Research has shown that this compound exhibits various biological activities:
Antifungal Activity
A study highlighted its antifungal properties against several fungal strains. The compound demonstrated significant inhibitory effects against Sclerotinia sclerotiorum, with inhibition rates reaching up to 86.1%, surpassing the control drug quinoxyfen (77.8%) . The effective concentration (EC50) for this activity was reported at 6.67 mg/L, indicating strong antifungal potential.
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| This compound | 86.1 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research involving non-nucleoside inhibitors against dengue virus polymerase indicated that oxadiazole derivatives could exhibit submicromolar activity against all four dengue virus serotypes . This suggests a promising avenue for further exploration in antiviral drug development.
The mechanism of action for this compound involves interaction with specific biological targets within cells. It is hypothesized that the oxadiazole ring may play a critical role in binding to these targets, leading to inhibition of key enzymatic processes essential for pathogen survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzene ring significantly influence biological activity. For instance, substituents such as electron-withdrawing groups enhance antifungal efficacy . This insight is crucial for designing more potent derivatives.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Dengue Virus Inhibition : A series of oxadiazole derivatives were tested against dengue virus clinical isolates, demonstrating substantial antiviral effects .
- Fungal Pathogen Control : Compounds structurally related to this compound have been utilized in agricultural applications to manage fungal diseases effectively .
Q & A
Q. What are the established synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide?
The synthesis involves:
- Cyclization : Formation of the oxadiazole ring from a hydrazide intermediate using cyanogen bromide or similar reagents.
- Coupling : Reacting 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine with 3-(methylsulfanyl)benzoyl chloride in dry THF with sodium hydride as a base .
- Purification : Column chromatography and recrystallization (e.g., using ethanol/water mixtures). Characterization via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (m/z ~380–400 [M+H]⁺) confirms structure and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Assigns proton environments (e.g., methylsulfanyl at δ 2.5 ppm) and confirms regiochemistry of the oxadiazole ring.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈N₃O₂S₂).
- HPLC : Monitors purity (>95% using C18 columns, 12–14 min retention time under acetonitrile/water gradients) .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Strategies include:
- Solvent selection : Use anhydrous THF or DMF to enhance coupling efficiency.
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
- Catalyst screening : Test bases like NaH or K₂CO₃ for improved reactivity.
- Reaction monitoring : Thin-layer chromatography (TLC) with UV detection to track intermediate formation .
Q. What in silico methods are employed to predict biological targets and mechanisms of action?
Computational approaches:
- Molecular docking : Predict binding to enzymes (e.g., cyclooxygenase-2 or kinases) via AutoDock Vina, with binding energies ≤ -8 kcal/mol indicating strong affinity.
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR modeling : Relate substituent effects (e.g., methylsulfanyl vs. nitro groups) to anticancer activity (IC₅₀ values) .
Q. How can structural modifications enhance biological activity?
Structure-activity relationship (SAR) insights:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzamide ring improves antimicrobial activity.
- Oxadiazole modification : Replacing methylsulfanyl with sulfonamide groups enhances solubility and enzyme inhibition. Example data from analogous compounds:
| Substituent (R) | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Fluorophenyl | 12.5 (Anticancer) | |
| 4-Chlorophenyl | 8.7 (Antimicrobial) | |
| 3-Nitrophenyl | 5.2 (COX-2 inhibition) |
Q. How to address discrepancies in reported biological activities across studies?
Discrepancies may arise from:
- Assay conditions : Varying pH, incubation time, or cell lines (e.g., HeLa vs. MCF-7).
- Structural analogs : Compare activities of derivatives (e.g., 2,5-dimethylphenyl vs. 4-chlorophenyl in oxadiazole rings) . Mitigation: Standardize protocols (e.g., MTT assays at 48 h) and validate with orthogonal assays (e.g., Western blotting for apoptosis markers).
Q. What strategies improve the compound’s stability and bioavailability?
- Formulation : Use cyclodextrin inclusion complexes to enhance aqueous solubility (e.g., β-cyclodextrin increases solubility by 10-fold).
- Prodrug design : Convert methylsulfanyl to sulfoxide via controlled oxidation for sustained release.
- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis (stability >6 months) .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others emphasize antimicrobial effects?
- Target specificity : The compound may inhibit both topoisomerase II (anticancer) and bacterial enoyl-ACP reductase (antimicrobial).
- Concentration-dependent effects : Anticancer activity (IC₅₀ ~10 μM) vs. antimicrobial effects (MIC ~25 μM) . Resolution: Conduct dose-response assays across multiple cell types and pathogens.
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry THF | +25% |
| Base | NaH | +15% |
| Temperature | 0–5°C (coupling step) | +10% |
| Purification | Ethanol recrystallization | Purity >98% |
Q. Table 2: Biological Activity of Analogous Compounds
| Compound ID | Substituent | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 54 () | 4-Fluorobenzamide | 12.5 (Anticancer) | |
| 55 () | 3-Fluorobenzamide | 14.8 (Anticancer) | |
| 14 () | 5,6,7,8-Tetrahydro | 9.2 (Enzyme inhibition) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
